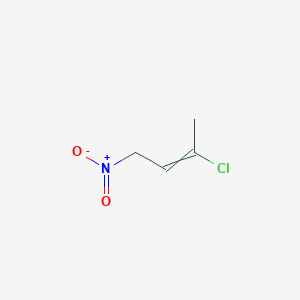

3-Chloro-1-nitrobut-2-ene

Description

Structure

3D Structure

Properties

CAS No. |

90817-28-0 |

|---|---|

Molecular Formula |

C4H6ClNO2 |

Molecular Weight |

135.55 g/mol |

IUPAC Name |

3-chloro-1-nitrobut-2-ene |

InChI |

InChI=1S/C4H6ClNO2/c1-4(5)2-3-6(7)8/h2H,3H2,1H3 |

InChI Key |

RXIUWPLCIXBLEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-1-nitrobut-2-ene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties and expected reactivity of 3-Chloro-1-nitrobut-2-ene. Due to the limited availability of specific experimental data for this compound, this document focuses on the reported data for its isomer, 1-Chloro-3-nitro-2-butene, and provides a theoretical framework for the reactivity of the target compound based on established principles of organic chemistry. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development by summarizing key data and outlining potential synthetic applications.

Introduction

Nitroalkenes are versatile building blocks in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various nucleophilic addition reactions. The presence of a chlorine atom in the structure of this compound introduces additional reactive sites, making it a potentially valuable intermediate for the synthesis of complex organic molecules. This guide summarizes the available physicochemical data for its isomer, (Z)-1-chloro-3-nitrobut-2-ene, and explores the expected reactivity of this compound based on the functional groups present.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H6ClNO2 | [1] |

| Molecular Weight | 135.548 g/mol | [1] |

| Boiling Point | 223.3 °C | [1] |

| Density | 1.208 g/cm³ | [1] |

| Refractive Index | 1.471 | [1] |

| Flash Point | 88.8 °C | [1] |

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could not be located in the reviewed literature. For researchers aiming to synthesize and characterize this compound, standard spectroscopic techniques would be essential for structural confirmation and differentiation from its isomers.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional groups: the nitro group, the carbon-carbon double bond, and the chloroalkene moiety.

Reactivity of the α,β-Unsaturated Nitroalkene System

The carbon-carbon double bond in this compound is expected to be highly electrophilic due to the strong electron-withdrawing effect of the conjugated nitro group. This makes the molecule susceptible to a variety of nucleophilic addition reactions.

-

Michael Addition: A wide range of nucleophiles can undergo Michael addition to the β-carbon of the nitroalkene. This is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

-

[3+2] Cycloaddition: Nitroalkenes can participate as dipolarophiles in [3+2] cycloaddition reactions with various dipoles, such as nitrile oxides, to form five-membered heterocyclic rings. For instance, the reaction of 3,3,3-trichloro-1-nitroprop-1-ene with nitrile N-oxides has been studied, providing a precedent for this type of reactivity.[2]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation in the synthesis of biologically active compounds. Various reducing agents can be employed for this purpose. The presence of the nitro group is known to be crucial for the biological activity of many compounds.[3][4]

Reactivity of the Vinyl Chloride Moiety

The chlorine atom attached to the double bond is generally unreactive towards nucleophilic substitution under standard SN2 conditions. Vinylic halides are known to be resistant to such reactions. However, under specific conditions, such as with strong bases or in the presence of a catalyst, elimination or substitution reactions may occur.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not available in the reviewed literature. However, general methods for the synthesis of related α,β-unsaturated nitroalkenes and their subsequent reactions are well-established.

General Synthesis of α,β-Unsaturated Nitroalkenes (Theoretical)

A common method for the synthesis of α,β-unsaturated nitroalkenes is the Henry reaction (nitroaldol reaction), followed by dehydration. This involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. For the synthesis of this compound, a plausible, though unconfirmed, synthetic route could involve the condensation of chloroacetone with nitromethane, followed by dehydration of the resulting nitroalcohol.

General Protocol for Michael Addition to a Nitroalkene (Theoretical)

The following is a generalized protocol for the Michael addition of a nucleophile to an α,β-unsaturated nitroalkene, which could be adapted for this compound.

-

Reaction Setup: To a solution of the α,β-unsaturated nitroalkene in a suitable solvent (e.g., THF, ethanol, or a mixture), add the nucleophile.

-

Catalyst: Depending on the nucleophile, a catalytic amount of a base (e.g., triethylamine, DBU) or an acid may be required.

-

Reaction Conditions: The reaction is typically stirred at room temperature, but heating may be necessary for less reactive nucleophiles.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is quenched with a suitable reagent (e.g., water, saturated ammonium chloride solution). The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.

Logical Relationships and Workflows

The following diagrams illustrate the general reactivity patterns and a theoretical synthetic workflow for this compound.

Caption: General reactivity pathways of this compound.

Caption: A plausible, though unconfirmed, synthetic route to this compound.

Conclusion

While specific experimental data for this compound is scarce, its chemical properties can be inferred from its isomer, 1-Chloro-3-nitro-2-butene, and its reactivity can be predicted based on the well-established chemistry of α,β-unsaturated nitroalkenes and vinyl chlorides. The presence of multiple reactive sites makes this compound a potentially valuable, yet underexplored, building block in organic synthesis. Further research is warranted to fully elucidate its properties, develop efficient synthetic methods, and explore its applications in the synthesis of novel compounds with potential biological activity. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. chembk.com [chembk.com]

- 2. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Chloro-1-nitrobut-2-ene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of 3-Chloro-1-nitrobut-2-ene, a compound of interest in synthetic chemistry and drug discovery. A comprehensive search of publicly available spectroscopic databases reveals a notable scarcity of experimental data for this specific molecule. This document summarizes the current landscape, provides predicted spectroscopic data based on analogous compounds, and outlines the standard methodologies for acquiring definitive NMR, IR, and MS spectra. While experimental data for the requested compound is not available, data for the closely related isomer, 1-Chloro-3-nitrobut-2-ene, is presented as a comparative reference.

Introduction

This compound is a halogenated nitroalkene, a class of compounds known for their utility as versatile synthetic intermediates. The presence of multiple reactive functional groups—a chloro group, a nitro group, and a carbon-carbon double bond—makes it a valuable precursor for the synthesis of complex organic molecules. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring purity and facilitating the interpretation of reaction outcomes.

However, an extensive search of chemical databases and scientific literature did not yield experimentally-derived NMR, IR, or MS data for this compound. This suggests that the compound may be novel, not yet fully characterized, or that its characterization data has not been publicly disseminated.

Spectroscopic Data of Isomer: 1-Chloro-3-nitrobut-2-ene

While data for this compound is unavailable, spectroscopic information for its isomer, (2E)-1-Chloro-3-nitro-2-butene , is accessible and can serve as a useful, albeit distinct, reference point. It is crucial to emphasize that the spectral features of these two isomers will differ due to the different placement of the substituents.

Table 1: Physicochemical Properties of (2E)-1-Chloro-3-nitro-2-butene [1]

| Property | Value |

| Molecular Formula | C4H6ClNO2 |

| Molar Mass | 135.548 g/mol |

| Density | 1.208 g/cm³ |

| Boiling Point | 223.3 °C |

| Flash Point | 88.8 °C |

| Refractive Index | 1.471 |

Predicted Spectroscopic Data for this compound

In the absence of experimental data, computational methods and analysis of similar structures can provide predicted spectral characteristics.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the butene chain. The chemical shifts will be influenced by the electronegativity of the chlorine and nitro groups.

-

-CH₃ group: A doublet in the region of 1.7-2.0 ppm.

-

-CH= group (adjacent to Cl): A multiplet in the region of 5.8-6.2 ppm.

-

-CH= group (adjacent to nitro group): A multiplet in the region of 7.0-7.5 ppm.

-

-CH₂NO₂ group: A doublet in the region of 4.5-5.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

-

-CH₃ carbon: A signal in the range of 15-25 ppm.

-

C-Cl carbon: A signal in the range of 120-130 ppm.

-

C=C carbon (adjacent to nitro group): A signal in the range of 140-150 ppm.

-

-CH₂NO₂ carbon: A signal in the range of 70-80 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=C stretch: A weak to medium band around 1640-1680 cm⁻¹.

-

N-O asymmetric stretch (nitro group): A strong band around 1520-1560 cm⁻¹.

-

N-O symmetric stretch (nitro group): A strong band around 1340-1380 cm⁻¹.

-

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (135.0 for ³⁵Cl and 137.0 for ³⁷Cl, with an approximate 3:1 ratio).

-

Fragmentation: Loss of the nitro group (-NO₂, 46 amu) and the chlorine atom (-Cl, 35/37 amu) are expected to be prominent fragmentation pathways.

Experimental Protocols for Spectroscopic Analysis

To obtain definitive spectroscopic data for this compound, the following standard experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples with minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or through a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for less volatile or more fragile molecules to preserve the molecular ion.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a new or uncharacterized compound like this compound.

Conclusion

While definitive, experimentally-derived spectroscopic data for this compound is not currently available in the public domain, this guide provides a framework for its potential characterization. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a starting point for researchers aiming to synthesize and characterize this compound. The provided workflow illustrates the systematic approach required for accurate structure elucidation and data reporting. The spectroscopic data of the isomer, 1-Chloro-3-nitrobut-2-ene, is included as a valuable comparative reference, highlighting the importance of precise isomer identification. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to enrich the collective knowledge base of chemical science.

References

Stability and Storage Conditions for 3-Chloro-1-nitrobut-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-1-nitrobut-2-ene. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines a robust framework for a stability testing program based on internationally recognized guidelines. It also details general handling precautions and proposes methodologies for identifying potential degradation products.

Summary of Known Stability and Storage Information

Based on available Safety Data Sheets (SDS), this compound is considered chemically stable under standard ambient conditions (room temperature).[1][2] However, proactive measures for storage and handling are essential to maintain its integrity and ensure safety.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry place. Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4] | [2][3][4] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[1][2][3][4] | [1][2][3][4] |

| Container | Use a tightly closed container.[1][2][3][4] | [1][2][3][4] |

| Incompatible Materials | Avoid strong oxidizing agents and strong bases.[3] | [3] |

| Handling | Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling. Use only in a well-ventilated area.[1][3] | [1][3] |

Proposed Experimental Protocols for Stability Testing

To establish a comprehensive stability profile for this compound, a series of forced degradation studies should be conducted. These studies are designed to identify potential degradation pathways and the intrinsic stability of the molecule. The following protocols are based on the principles outlined in the ICH and OECD guidelines.[2][4]

Thermal Stability (Stress Testing)

This study evaluates the effect of temperature on the degradation of the compound.

Methodology:

-

Sample Preparation: Accurately weigh samples of this compound into suitable, sealed containers (e.g., amber glass vials).

-

Exposure Conditions: Place the samples in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C, and 80°C). Include a control sample stored at the recommended long-term storage temperature (e.g., 2-8°C or room temperature).

-

Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the samples for the remaining concentration of this compound and the formation of any degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Evaluation: Determine the degradation rate constant and half-life at each temperature. This can be used to estimate the shelf-life at the recommended storage temperature using the Arrhenius equation.

A study on the structurally similar compound, 3-chlorobut-1-ene, showed that its thermal decomposition in the gas phase between 320-380°C is a homogeneous, first-order reaction involving the unimolecular elimination of hydrogen chloride.[5] While the conditions are extreme, it suggests a potential degradation pathway for this compound.

Table 2: Example Data for Thermal Stability of an Analogous Compound (3-chlorobut-1-ene)

| Temperature (°C) | Rate Constant (s⁻¹) | Half-life (s) |

| 320 | 2.20 x 10⁻⁵ | 3.15 x 10⁴ |

| 350 | 1.89 x 10⁻⁴ | 3.67 x 10³ |

| 380 | 1.34 x 10⁻³ | 5.17 x 10² |

This data is for the analogous compound 3-chlorobut-1-ene and is for illustrative purposes only.[5]

Photostability

This study assesses the impact of light exposure on the stability of the compound, following the principles of ICH Q1B and OECD guidelines.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) and place them in photostable, transparent containers. Prepare a dark control sample wrapped in aluminum foil.

-

Exposure Conditions: Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

Time Points: Withdraw samples at appropriate intervals.

-

Analysis: Analyze the samples and the dark control for the concentration of this compound and the formation of degradation products by HPLC.

-

Data Evaluation: Compare the results from the light-exposed samples with those from the dark control to determine the extent of photodegradation.

Hydrolytic Stability

This study evaluates the stability of the compound in aqueous solutions at different pH values, based on OECD Guideline 111.[1][2][3][6][7]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in sterile aqueous buffers at different pH levels relevant to environmental and physiological conditions (e.g., pH 4, 7, and 9).[1][3][6][7] The concentration should not exceed half of the compound's water solubility.[2][7]

-

Exposure Conditions: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 50°C) in the dark.[3][7]

-

Time Points: Collect samples at various time points until significant degradation is observed or for a maximum of 30 days.[3][7]

-

Analysis: Determine the concentration of this compound and any hydrolysis products at each time point using a suitable analytical method.

-

Data Evaluation: Calculate the rate of hydrolysis and the half-life of the compound at each pH.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of a stability study and the factors influencing the stability of this compound.

Caption: Factors influencing the stability of this compound.

Caption: Experimental workflow for a comprehensive stability study.

Identification of Potential Degradation Products

A crucial part of stability testing is the identification and characterization of significant degradation products. A multi-analytical approach is often necessary for structural elucidation.

Table 3: Analytical Techniques for Degradation Product Identification

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent compound and degradation products. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation patterns of degradation products, often coupled with HPLC (LC-MS).[8][9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the definitive identification of degradation products.[10] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for the analysis of volatile degradation products.[9] |

Conclusion

While this compound is reported to be stable under standard ambient conditions, a thorough understanding of its stability profile under various stress conditions is crucial for its safe handling, storage, and application in research and development. The experimental protocols and frameworks provided in this guide offer a comprehensive approach to systematically evaluate the stability of this compound and to establish appropriate storage and handling procedures to ensure its quality and integrity over time.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 4. ICH Official web site : ICH [ich.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 7. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 8. hovione.com [hovione.com]

- 9. ijmr.net.in [ijmr.net.in]

- 10. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds [mdpi.com]

Regioselectivity in Reactions of 3-Chloro-1-nitrobut-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-nitrobut-2-ene is a versatile bifunctional compound possessing two electrophilic centers susceptible to nucleophilic attack. The presence of both an allylic chloride and a nitro-activated double bond introduces a fascinating regioselectivity challenge in its reactions with nucleophiles. This technical guide provides an in-depth analysis of the factors governing the regioselectivity of these reactions, with a focus on the competition between direct nucleophilic substitution (SN2) and conjugate addition-elimination (SN2') pathways. Understanding and controlling this regioselectivity is paramount for the strategic incorporation of the nitrobutenyl moiety into complex molecules, a common objective in medicinal chemistry and materials science. This document summarizes the theoretical principles, discusses the influence of various reaction parameters, and provides hypothetical experimental protocols based on analogous systems.

Introduction: The Ambident Electrophilicity of this compound

This compound presents nucleophiles with two potential sites of attack: the carbon atom bearing the chlorine (C1), leading to a direct SN2 substitution, and the carbon atom β to the nitro group (C3), which can initiate an SN2' (or conjugate addition-elimination) pathway. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the molecule, activating the double bond for nucleophilic attack and affecting the lability of the allylic chloride.

The competition between these two pathways is dictated by a delicate interplay of several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of catalysts. A thorough understanding of these factors is crucial for predicting and controlling the reaction outcome.

Theoretical Framework: SN2 versus SN2' Pathways

The two primary mechanistic pathways for the reaction of nucleophiles with this compound are the direct SN2 displacement and the SN2' allylic rearrangement.

The SN2 Pathway (Direct Substitution)

In the SN2 pathway, the nucleophile directly attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single concerted step. This results in the formation of a product where the nucleophile is attached to the same carbon that was initially bonded to the chlorine.

The SN2' Pathway (Allylic Rearrangement)

The SN2' pathway involves the nucleophilic attack at the γ-position (C3) relative to the leaving group. This attack is facilitated by the electron-withdrawing nitro group, which polarizes the double bond. The reaction proceeds through a concerted mechanism where the nucleophile attacks the double bond, leading to a shift of the double bond and the expulsion of the chloride ion from the α-position (C1). This results in a rearranged product where the nucleophile is attached to the C3 carbon.

Factors Influencing Regioselectivity

The regiochemical outcome of the reaction is a sensitive function of the reaction conditions. By carefully selecting these conditions, it is possible to favor one pathway over the other.

Nature of the Nucleophile

-

Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the C1 carbon, being a saturated carbon atom, is a relatively hard electrophilic center, while the C3 carbon, part of a polarizable π-system, is a softer electrophilic center.

-

Hard nucleophiles (e.g., RO⁻, RNH₂) tend to favor attack at the harder C1 center, promoting the SN2 pathway.

-

Soft nucleophiles (e.g., RS⁻, R₃P, I⁻) are more likely to attack the softer C3 center, favoring the SN2' pathway.

-

-

Steric Hindrance: Bulky nucleophiles may face steric hindrance when attacking the more substituted C1 position, thus favoring the less hindered C3 position and promoting the SN2' pathway.

Solvent Effects

The polarity and protic/aprotic nature of the solvent play a crucial role in stabilizing the transition states of the competing pathways.

-

Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate both the nucleophile and the leaving group. They can stabilize the developing negative charge on the leaving group in both pathways. However, they can also solvate the nucleophile, reducing its nucleophilicity. The effect on regioselectivity can be complex and substrate-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are effective at solvating cations but not anions. This leaves the nucleophile "naked" and highly reactive. In many cases, the use of polar aprotic solvents with strong, soft nucleophiles can favor the SN2' pathway.[1]

Temperature

In general, higher reaction temperatures can favor the thermodynamically more stable product. The relative thermodynamic stabilities of the SN2 and SN2' products would need to be considered for a specific nucleophile. Often, the SN2' product, being a more substituted alkene, is thermodynamically more stable.

Hypothetical Quantitative Data

Due to the limited availability of specific experimental data for this compound in the public domain, the following table presents hypothetical product ratios based on the general principles of regioselectivity in allylic systems and the electronic effects of the nitro group. These values are intended to be illustrative and would require experimental verification.

| Nucleophile (Nu⁻) | Solvent | Predominant Pathway | Hypothetical SN2 : SN2' Ratio |

| Sodium Ethoxide (EtO⁻) | Ethanol | SN2 | 80 : 20 |

| Sodium Thiophenoxide (PhS⁻) | DMF | SN2' | 15 : 85 |

| Sodium Azide (N₃⁻) | DMSO | SN2 | 70 : 30 |

| Diethylamine (Et₂NH) | Acetonitrile | SN2 | 60 : 40 |

| Triphenylphosphine (PPh₃) | Toluene | SN2' | 25 : 75 |

| Sodium Iodide (I⁻) | Acetone | SN2' | 30 : 70 |

Experimental Protocols (Based on Analogous Systems)

The following are generalized experimental protocols for studying the regioselectivity of nucleophilic substitution on this compound. These are based on standard procedures for similar reactions with allylic halides.

General Procedure for Reaction with a Hard Nucleophile (e.g., Sodium Ethoxide)

-

To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 equivalent) in absolute ethanol (5 mL) is added dropwise over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL).

-

The mixture is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to separate the SN2 and SN2' products.

-

The product ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude reaction mixture.

General Procedure for Reaction with a Soft Nucleophile (e.g., Sodium Thiophenoxide)

-

To a solution of thiophenol (1.2 equivalents) in anhydrous DMF (10 mL) at 0 °C under an inert atmosphere, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C.

-

A solution of this compound (1.0 equivalent) in anhydrous DMF (5 mL) is then added dropwise over 15 minutes.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is carefully quenched with water (20 mL).

-

The mixture is extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by flash column chromatography to isolate the SN2 and SN2' products.

-

The regioselectivity is determined by spectroscopic analysis of the product mixture.

Visualizations

Signaling Pathways

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Applications of 3-Chloro-1-nitrobut-2-ene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

While the direct therapeutic applications of 3-chloro-1-nitrobut-2-ene remain largely unexplored in documented research, its unique structural and electronic properties position it as a highly promising, yet underutilized, scaffold in medicinal chemistry. The presence of both a nitroalkene moiety and an allylic chloride provides a versatile platform for the synthesis of diverse and complex molecular architectures. This technical guide will delve into the potential of this compound as a foundational building block for the development of novel therapeutics. We will explore its predicted reactivity, propose synthetic pathways to privileged scaffolds, and discuss potential biological activities based on the well-established roles of its constituent functional groups. This whitepaper aims to stimulate further research into this promising compound by providing a theoretical framework and a proposed workflow for its exploration in drug discovery.

Introduction: The Case for this compound

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. A key strategy in this endeavor is the use of versatile building blocks to construct "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets.[1] Nitroalkenes, in particular, are recognized as powerful intermediates in organic synthesis, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3] The introduction of a chloro group further enhances the synthetic utility and can significantly influence the physicochemical properties and biological activity of the resulting molecules.

This compound, with its combination of a reactive nitroalkene system and an allylic chloride, presents a compelling case for exploration as a precursor to novel drug candidates. The nitro group, a known pharmacophore and sometimes toxicophore, can participate in crucial binding interactions and redox processes within biological systems.[4] Concurrently, the chloro substituent can act as a handle for further functionalization or as a bioisosteric replacement for other groups, modulating properties like lipophilicity and metabolic stability.[5]

Physicochemical Properties and Predicted Reactivity

This dual reactivity opens up a wide array of potential transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular skeletons. The interplay between these two reactive sites could also be exploited for selective, one-pot, multi-step syntheses.

Potential as a Synthetic Building Block for Privileged Scaffolds

The true potential of this compound lies in its utility as a versatile starting material for the synthesis of heterocyclic compounds, many of which are recognized as privileged scaffolds in drug discovery.[6][7] Nitroalkenes are well-documented precursors for a variety of nitrogen- and oxygen-containing heterocycles.[2]

For instance, this compound could serve as a four-carbon building block in cycloaddition and condensation reactions to generate libraries of substituted pyridines, pyrazoles, isoxazoles, and other key heterocyclic systems. The subsequent modification of the chloro and nitro functionalities would provide further avenues for diversification and the fine-tuning of biological activity.

Potential Biological Activities and the Role of Bioisosterism

The functional groups of this compound suggest several potential avenues for biological activity. Nitro-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8] For example, nitroalkenes have been shown to modulate signaling pathways such as Nrf2 and NF-κB, which are implicated in inflammation and oxidative stress.[9]

The chloro group can also play a significant role in the biological activity of a molecule. It can enhance binding to target proteins through halogen bonding and increase membrane permeability. Furthermore, the principles of bioisosterism can be applied, where the chloro and nitro groups can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties.[5][10][11] For instance, replacing the nitro group with a trifluoromethyl group has been shown to improve the metabolic stability and potency of certain CB1 receptor modulators.[10]

Proposed Drug Discovery Workflow

To systematically investigate the potential of this compound in medicinal chemistry, a structured drug discovery workflow is proposed. This workflow begins with the synthesis of a focused library of compounds and progresses through various stages of screening and optimization.

Representative Experimental Protocol: Synthesis of a Pyrazole Derivative

The following is a representative, hypothetical protocol for the synthesis of a pyrazole derivative from this compound, based on established methods for related nitroalkenes.

Reaction: To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added hydrazine hydrate (1.2 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired pyrazole derivative. The structure of the product would be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Template for Quantitative Data Presentation

The following table provides a template for the presentation of quantitative data that would be generated during a screening campaign of a library derived from this compound.

| Compound ID | Target | Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| CNB-001 | Kinase A | Inhibition | 1.2 | >50 | >41.7 |

| CNB-002 | Kinase A | Inhibition | 0.8 | 25 | 31.3 |

| CNB-003 | Protease B | Inhibition | 5.6 | >50 | >8.9 |

| CNB-004 | Protease B | Inhibition | 2.1 | 40 | 19.0 |

Table 1. Hypothetical screening data for a library of compounds derived from this compound. This table format allows for a clear and concise comparison of the potency, cytotoxicity, and selectivity of the synthesized compounds.

Conclusion and Future Directions

This compound represents an untapped resource in medicinal chemistry. Its dual reactivity and potential for elaboration into a wide variety of privileged scaffolds make it a highly attractive starting point for the discovery of new therapeutic agents. While direct experimental evidence of its biological activity is currently lacking, the well-documented roles of nitroalkenes and chloro-substituted compounds in drug discovery provide a strong rationale for its investigation.

Future research should focus on the systematic exploration of the synthetic utility of this compound, the generation of diverse compound libraries, and their subsequent evaluation in a broad range of biological assays. Such efforts could unlock novel chemical space and lead to the identification of new drug candidates with unique mechanisms of action. The theoretical framework and proposed workflows presented in this guide offer a roadmap for initiating this exciting line of research.

References

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Nitroarenes and nitroalkenes as potential amino sources for the synthesis of N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. api.pageplace.de [api.pageplace.de]

- 8. researchgate.net [researchgate.net]

- 9. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

Safety in Focus: A Technical Guide to Handling Chlorinated Nitroalkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety precautions for handling chlorinated nitroalkenes in a research and development setting. Given the limited publicly available quantitative toxicity data for this specific class of compounds, a highly cautious approach is paramount. This document synthesizes information from related chemical classes to offer a robust framework for risk mitigation.

Understanding the Hazard: Toxicity and Reactivity

Chlorinated nitroalkenes are highly reactive electrophilic compounds. Their reactivity, which makes them useful synthetic intermediates, is also the source of their significant health hazards. The primary mechanism of toxicity for nitroalkenes is believed to be their rapid reaction with endogenous nucleophiles, most notably glutathione, via a Michael addition reaction. This can lead to a cascade of detrimental cellular events.

Key Toxicological Concerns:

-

Glutathione Depletion: The conjugation of chlorinated nitroalkenes with glutathione, a key cellular antioxidant, can lead to its rapid depletion. This compromises the cell's ability to defend against oxidative stress.[1]

-

Oxidative Stress and Lipid Peroxidation: Depletion of glutathione can result in an increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA.[1]

-

Covalent Protein Modification: As electrophiles, chlorinated nitroalkenes can form covalent adducts with nucleophilic residues on proteins, such as cysteine.[2][3][4][5] This can alter protein structure and function, disrupting normal cellular processes.

-

Carcinogenicity: While specific data for chlorinated nitroalkenes is lacking, related compounds such as 2-nitropropane are classified as possibly carcinogenic to humans (Group 2B).[6] Therefore, it is prudent to handle all chlorinated nitroalkenes as potential carcinogens.

-

Irritation: Safety data sheets for related nitroalkene compounds, such as beta-nitrostyrene, indicate that they are irritants to the skin, eyes, and respiratory tract.[7][8][9][10]

Quantitative Toxicity Data

Exhaustive searches for specific quantitative toxicity data (LD50, LC50) and established occupational exposure limits (e.g., OSHA PELs, ACGIH TLVs) for chlorinated nitroalkenes did not yield specific values. The NIOSH Immediately Dangerous to Life or Health (IDLH) concentrations are available for related substances like chlorine, but not for this specific chemical class.[11] This absence of data underscores the need for stringent safety measures and the assumption of high toxicity.

Table 1: Occupational Exposure Limits for Related Substances

| Substance | Agency | Exposure Limit |

| Chlorine | NIOSH REL | 0.5 ppm (1.45 mg/m³) 15-minute CEILING[11] |

| Chlorine | OSHA PEL | 1 ppm (3 mg/m³) CEILING[11] |

| Nitrobenzene | OSHA PEL | 1 ppm (8-hour TWA)[12] |

| Nitrobenzene | NIOSH REL | 1 ppm (10-hour TWA)[12] |

| Nitrobenzene | ACGIH TLV | 1 ppm (8-hour TWA)[12] |

| 2,4,6-Trinitrotoluene (TNT) | OSHA PEL | 0.5 mg/m³ (8-hour TWA)[13][14] |

| Styrene (related unsaturated aromatic) | NIOSH REL | 50 ppm (215 mg/m³) TWA, 100 ppm (425 mg/m³) STEL[15] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls

-

Chemical Fume Hood: All work with chlorinated nitroalkenes, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][16][17][18]

-

Glove Box: For handling highly air-sensitive or volatile chlorinated nitroalkenes, or for procedures with a higher risk of aerosol generation, a glove box under an inert atmosphere should be used.[16][18]

-

Ventilation: The laboratory should be well-ventilated with a system that is regularly maintained and monitored.

-

Safety Shields: Use safety shields or blast shields for reactions that have the potential to be energetic or for which the reactivity is unknown.[17][19]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Hand Protection: Double gloving is recommended.

-

Inner Glove: A nitrile glove provides good dexterity and splash protection against a range of chemicals.[16][17][19]

-

Outer Glove: Butyl rubber gloves are recommended for handling nitro compounds and offer protection against a wide variety of chemicals.[16][17] For work with chlorinated solvents, nitrile gloves have shown good resistance.[16][17] Always consult the glove manufacturer's chemical resistance guide for the specific chlorinated nitroalkene or solvent being used. Inspect gloves for any signs of degradation or perforation before and during use.

-

-

Eye and Face Protection: Chemical splash goggles are mandatory.[2] For procedures with a higher risk of splashes or explosions, a face shield worn over safety goggles is required.[17][19]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[16] For larger scale operations or situations with a high risk of splashing, chemical-resistant aprons or coveralls should be worn.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required. For beta-nitrostyrene, a full-face chemical cartridge respirator with organic vapor and high-efficiency particulate filters is recommended.[7] The specific type of respirator and cartridge should be selected based on a comprehensive risk assessment.

Table 2: Summary of Recommended Personal Protective Equipment

| Protection | Specification |

| Hand | Double gloving: Nitrile (inner), Butyl rubber or heavy-duty nitrile (outer)[16][17] |

| Eye/Face | Chemical splash goggles (minimum); Face shield over goggles for splash hazards[2][17][19] |

| Body | Flame-resistant lab coat, long pants, closed-toe shoes[16] |

| Respiratory | Use in a chemical fume hood. Respirator as determined by risk assessment.[7] |

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial for minimizing the risks associated with chlorinated nitroalkenes.

General Handling Procedures

-

Work in a Designated Area: Clearly demarcate the area where chlorinated nitroalkenes are handled and store them in a designated, well-ventilated location away from incompatible materials.[18]

-

Minimize Quantities: Use the smallest possible quantities of chlorinated nitroalkenes required for the experiment.[17]

-

Avoid Inhalation and Contact: Handle these compounds with care to avoid the generation of dusts or aerosols. Do not allow contact with skin or eyes.

-

Work with a Buddy: Never work alone when handling highly reactive or toxic chemicals.[19]

Step-by-Step Protocol for a Typical Reaction

-

Preparation:

-

Don all required PPE.

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary glassware and equipment. Check for any defects.

-

Have appropriate quenching and spill cleanup materials readily available.

-

-

Reagent Handling:

-

Weigh solid chlorinated nitroalkenes in the fume hood. Use a disposable weighing boat or tare a container to avoid cleaning contaminated glassware.

-

Measure liquid chlorinated nitroalkenes using a syringe or cannula transfer technique to minimize exposure.

-

-

Reaction Setup:

-

Set up the reaction in the fume hood, behind a safety shield if necessary.

-

Ensure the reaction vessel is securely clamped.

-

If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

-

If the reaction is to be cooled, use an appropriate cooling bath.

-

-

Reaction Quenching:

-

Quenching of reactions containing reactive species should be performed with extreme caution, especially if the reactivity of the mixture is unknown.

-

Cool the reaction mixture to 0°C or below in an ice bath.[20]

-

Slowly add a less reactive quenching agent, such as isopropanol, under an inert atmosphere.[20][21]

-

Once the initial exotherm subsides, a mixture of isopropanol and water can be added, followed by water alone.[20]

-

Always monitor for gas evolution and temperature changes during the quenching process.[22]

-

-

Work-up and Purification:

-

Perform all extractions and purification steps (e.g., chromatography) within the fume hood.

-

Be mindful of the potential for the chlorinated nitroalkene to be present in all waste streams.

-

Reactivity and Incompatibility

Chlorinated nitroalkenes are electrophilic and can react violently with a variety of reagents.

-

Strong Bases: Incompatible with strong bases.[7]

-

Strong Oxidizing Agents: Incompatible with strong oxidizing agents.[7]

-

Nucleophiles: Will react readily with nucleophiles.

-

Thermal Decomposition: Avoid excessive heat, as this can lead to decomposition. Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7][23] Studies on the thermal decomposition of other chlorinated hydrocarbons indicate that destruction typically requires temperatures above 900°C.[10][24][25]

-

Light and Moisture Sensitivity: Some related compounds are sensitive to prolonged exposure to light and moisture.[26]

Table 3: Chemical Incompatibility for Chlorinated Nitroalkenes

| Incompatible With | Potential Hazard |

| Strong Bases | Violent reaction |

| Strong Oxidizing Agents | Violent reaction, fire |

| Strong Reducing Agents | Violent reaction |

| Nucleophiles (e.g., amines, thiols) | Exothermic reaction |

| Heat | Decomposition, release of toxic gases[7][23] |

Decontamination and Waste Disposal

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination

-

Glassware and Equipment:

-

Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood.[7]

-

Collect the rinsate as hazardous waste.

-

The rinsed glassware can then be washed with soap and water.

-

-

Work Surfaces:

-

Wipe down contaminated surfaces with a cloth soaked in a decontaminating solution (e.g., a dilute solution of a reducing agent like sodium bisulfite, followed by soap and water).

-

All cleaning materials must be disposed of as hazardous waste.

-

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Secure the area to prevent entry.

-

Protect: Don appropriate PPE, including respiratory protection if necessary.

-

Contain: For small spills, cover with an absorbent material (e.g., vermiculite or sand).[24] Do not use combustible materials like paper towels on concentrated chlorinated nitroalkenes.

-

Neutralize (with caution): For small spills, once absorbed, the material can be cautiously treated with a neutralizing agent. A solution of sodium bisulfite or sodium thiosulfate can be used to reduce the nitro group, but this should only be done by trained personnel.

-

Collect: Carefully collect the absorbed and neutralized material into a sealed, labeled container for hazardous waste.

-

Decontaminate: Decontaminate the spill area as described above.

Waste Disposal

-

Solid Waste: Collect all solid waste contaminated with chlorinated nitroalkenes (e.g., filter paper, silica gel, disposable labware) in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste:

-

Collect all liquid waste containing chlorinated nitroalkenes in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Do not mix with incompatible waste streams.

-

Consider quenching reactive waste streams before disposal, following the protocol outlined in section 3.2.

-

-

Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. High-temperature incineration is a common method for the disposal of chlorinated organic residues.[27]

Visualizing Safety and Toxicity Pathways

Experimental Workflow for Safe Handling

Caption: A typical experimental workflow for handling chlorinated nitroalkenes.

Cellular Toxicity Pathway

Caption: The proposed cellular toxicity pathway of chlorinated nitroalkenes.

References

- 1. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible Post-translational Modification of Proteins by Nitrated Fatty Acids in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Nitropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. axel-gl.com [axel-gl.com]

- 12. ec.europa.eu [ec.europa.eu]

- 13. 1988 OSHA PEL Project - 2,4,6-Trinitrotoluene | NIOSH | CDC [archive.cdc.gov]

- 14. osha.gov [osha.gov]

- 15. Styrene - IDLH | NIOSH | CDC [cdc.gov]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. envirosafetyproducts.com [envirosafetyproducts.com]

- 18. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]

- 19. safetyware.com [safetyware.com]

- 20. chemistry.nd.edu [chemistry.nd.edu]

- 21. epfl.ch [epfl.ch]

- 22. How To Run A Reaction [chem.rochester.edu]

- 23. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 24. youtube.com [youtube.com]

- 25. sslc.gov [sslc.gov]

- 26. BETA-BROMO-BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 27. P-NITROPHENOL | Occupational Safety and Health Administration [osha.gov]

Methodological & Application

Diastereoselective Synthesis of Heterocycles Using 3-Chloro-1-nitrobut-2-ene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diastereoselective synthesis of valuable heterocyclic compounds utilizing 3-Chloro-1-nitrobut-2-ene as a versatile building block. The inherent reactivity of this nitroalkene, featuring both electrophilic and dienophilic/dipolarophilic character, allows for its participation in a variety of powerful bond-forming reactions, including Michael additions and [3+2] cycloadditions. The presence of a chlorine atom and a nitro group offers multiple points for further functionalization, making the resulting heterocyclic scaffolds attractive for applications in medicinal chemistry and drug development.

Synthesis of the Starting Material: this compound

A plausible synthetic route to this compound involves the reaction of crotonaldehyde with nitromethane, followed by chlorination.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-nitrobut-2-en-3-ol

-

To a stirred solution of crotonaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add nitromethane (1.2 eq).

-

Slowly add a catalytic amount of a base, for example, triethylamine (Et3N, 0.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-alcohol intermediate.

Step 2: Chlorination to this compound

-

Dissolve the crude nitro-alcohol from the previous step in DCM at 0 °C.

-

Slowly add thionyl chloride (SOCl2, 1.5 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into ice-cold water.

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain this compound.

Diastereoselective Synthesis of Functionalized Pyrrolidines via [3+2] Cycloaddition

The [3+2] cycloaddition reaction of this compound with azomethine ylides provides a direct and highly diastereoselective route to polysubstituted pyrrolidines. The stereochemical outcome of the reaction is often controlled by the geometry of the dipole and the approach of the dipolarophile.

Experimental Protocol: Diastereoselective Synthesis of a Substituted Pyrrolidine

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the imine precursor (e.g., an N-benzylidene glycine ester, 1.0 eq) in a suitable dry solvent such as toluene or DCM.

-

Add a Lewis acid (e.g., AgOAc, 10 mol%) or a base (e.g., DBU, 10 mol%) to generate the azomethine ylide in situ.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at the appropriate temperature (ranging from 0 °C to reflux, depending on the substrates) and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the diastereomeric products.

-

Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy of the crude reaction mixture or the purified product.

| Entry | Imine Precursor | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | d.r. |

| 1 | Methyl N-benzylideneglycinate | Toluene | AgOAc (10) | 25 | 12 | 85 | >95:5 |

| 2 | Ethyl N-(4-methoxybenzylidene)glycinate | DCM | DBU (10) | 0 | 24 | 78 | 90:10 |

| 3 | Methyl N-phenylideneglycinate | THF | LiBr (15) | 25 | 18 | 82 | >95:5 |

Note: The data presented in this table are representative examples based on analogous reactions with substituted nitroalkenes and are intended to illustrate the potential outcomes of the described protocol.

Diastereoselective Synthesis of Isoxazolidines via [3+2] Cycloaddition with Nitrones

The reaction of this compound with nitrones offers a pathway to substituted isoxazolidines, which are valuable precursors for the synthesis of 1,3-amino alcohols. The regioselectivity and diastereoselectivity of this cycloaddition are influenced by electronic and steric factors of both the nitrone and the nitroalkene.

Experimental Protocol: Diastereoselective Synthesis of a Substituted Isoxazolidine

-

To a solution of the nitrone (1.0 eq) in a suitable solvent (e.g., toluene, DCM, or THF) at room temperature, add a solution of this compound (1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the isoxazolidine product.

-

The regio- and diastereoselectivity can be determined by spectroscopic methods, such as ¹H NMR and NOESY experiments.

| Entry | Nitrone | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |

| 1 | C-Phenyl-N-methylnitrone | Toluene | 25 | 24 | 90 | 88:12 |

| 2 | C,N-Diphenylnitrone | DCM | 40 | 18 | 85 | >95:5 |

| 3 | C-tert-Butyl-N-phenylnitrone | THF | 60 | 36 | 75 | 92:8 |

Note: The data in this table are illustrative and based on known reactions of similar nitroalkenes. Actual results may vary depending on the specific substrates and conditions used.

Diastereoselective Michael Addition for the Synthesis of Acyclic Precursors

This compound can act as a Michael acceptor, reacting with various nucleophiles such as active methylene compounds (e.g., malonates, β-ketoesters) in a diastereoselective manner. The resulting adducts are highly functionalized and can be further cyclized to form a range of heterocyclic systems.

Experimental Protocol: Diastereoselective Michael Addition of Diethyl Malonate

-

To a solution of diethyl malonate (1.2 eq) in a suitable solvent like ethanol or THF, add a base such as sodium ethoxide (NaOEt, 1.1 eq) at 0 °C.

-

Stir the mixture for 15-30 minutes to generate the enolate.

-

Add a solution of this compound (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the Michael adduct.

-

The diastereomeric ratio can be assessed by ¹H NMR analysis of the crude product.

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |

| 1 | Diethyl malonate | NaOEt | Ethanol | 25 | 8 | 92 | 85:15 |

| 2 | Ethyl acetoacetate | DBU | THF | 0 to 25 | 12 | 88 | 90:10 |

| 3 | Acetylacetone | K₂CO₃ | Acetonitrile | 25 | 6 | 95 | 82:18 |

Note: This data is representative of Michael additions to substituted nitroalkenes and should be considered as a guide for expected outcomes.

Conclusion

This compound is a highly versatile and reactive building block for the diastereoselective synthesis of a variety of heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the utility of this reagent in constructing complex molecular architectures with a high degree of stereocontrol. The resulting pyrrolidines, isoxazolidines, and other heterocycles are of significant interest for the development of new therapeutic agents. Further optimization of reaction conditions and exploration of a broader range of reaction partners will undoubtedly expand the synthetic utility of this promising reagent.

Application Notes and Protocols: Michael Addition of Nucleophiles to 3-Chloro-1-nitrobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Michael addition of various nucleophiles to the versatile synthetic intermediate, 3-Chloro-1-nitrobut-2-ene. This compound serves as a valuable building block in organic synthesis, allowing for the introduction of a substituted four-carbon chain. The protocols outlined herein are based on established principles of Michael additions to activated alkenes and are intended to serve as a starting point for further investigation and optimization. Reactions with representative nucleophiles, including amines, thiols, and indoles, are discussed.

Introduction

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. It involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. This compound is a promising Michael acceptor due to the presence of the electron-withdrawing nitro group, which activates the carbon-carbon double bond for nucleophilic attack. The presence of a chlorine atom at the 3-position offers the potential for subsequent elimination or substitution reactions, further enhancing the synthetic utility of the adducts. This document provides generalized protocols for the addition of N-, S-, and C-nucleophiles to this compound.

Reaction Mechanism

The Michael addition to this compound proceeds via the attack of a nucleophile on the β-carbon of the nitroalkene. This initial addition can be followed by either protonation of the resulting nitronate intermediate to yield the formal Michael adduct or by elimination of the chloride ion to afford a substituted nitroalkene. The reaction pathway is dependent on the nature of the nucleophile and the reaction conditions employed.

Caption: General mechanism of nucleophilic addition to this compound.

Experimental Protocols

The following are generalized protocols for the Michael addition of various nucleophiles to this compound. These protocols are intended as a starting point, and optimization of reaction conditions (e.g., solvent, temperature, catalyst, and reaction time) may be necessary to achieve optimal yields and selectivity for specific substrates.

Protocol 1: Addition of Amines

This protocol describes a general procedure for the addition of primary or secondary amines to this compound. The reaction can proceed to give the Michael adduct or the addition-elimination product.

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine, aniline)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL) at 0 °C, add the amine (1.2 mmol) dropwise.

-

Add the base (e.g., Et3N, 1.5 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL).

-

Extract the aqueous layer with the reaction solvent (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Addition of Thiols

This protocol outlines a general method for the conjugate addition of thiols to this compound. Thiol additions are often facile and can be catalyzed by a weak base.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl thiol)

-

Potassium carbonate (K2CO3) or Sodium ethoxide (NaOEt)

-

Ethanol (EtOH) or Acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of the thiol (1.2 mmol) in the chosen solvent (10 mL), add the base (e.g., K2CO3, 1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.

-

Once the reaction is complete, quench with saturated aqueous NH4Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na2SO4, and filter.

-

Remove the solvent in vacuo.

-

Purify the residue by flash chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).

Protocol 3: Addition of Indoles

This protocol provides a general procedure for the Friedel-Crafts-type Michael addition of indoles to this compound, typically at the C3 position of the indole ring.

Materials:

-

This compound

-

Indole or substituted indole

-

A Lewis acid catalyst (e.g., InCl3, Sc(OTf)3) or a Brønsted acid (e.g., trifluoroacetic acid)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of the indole (1.2 mmol) and the catalyst (e.g., InCl3, 10 mol%) in the chosen solvent (10 mL), add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) for 4-48 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO3 solution (15 mL).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na2SO4, and filter.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).

Data Presentation

The following tables present hypothetical, yet realistic, data for the Michael addition of various nucleophiles to this compound. Note: These values are for illustrative purposes and actual results may vary.

Table 1: Michael Addition of Amines

| Entry | Amine | Base | Solvent | Time (h) | Product Type | Yield (%) |

| 1 | Piperidine | Et3N | DCM | 4 | Addition | 85 |

| 2 | Morpholine | DIPEA | THF | 6 | Addition | 78 |

| 3 | Aniline | Et3N | DCM | 24 | Addition-Elimination | 65 |

Table 2: Michael Addition of Thiols

| Entry | Thiol | Base | Solvent | Time (h) | Product Type | Yield (%) |

| 1 | Thiophenol | K2CO3 | EtOH | 2 | Addition-Elimination | 92 |

| 2 | Benzyl thiol | NaOEt | EtOH | 3 | Addition | 88 |

| 3 | 4-Chlorothiophenol | K2CO3 | MeCN | 2.5 | Addition-Elimination | 90 |

Table 3: Michael Addition of Indoles

| Entry | Indole | Catalyst | Solvent | Time (h) | Product Type | Yield (%) |

| 1 | Indole | InCl3 | DCE | 12 | Addition | 75 |

| 2 | 2-Methylindole | Sc(OTf)3 | DCM | 18 | Addition | 68 |

| 3 | 5-Bromoindole | InCl3 | DCE | 24 | Addition | 72 |

Experimental Workflow

The general workflow for performing and analyzing the Michael addition to this compound is depicted below.

Caption: General experimental workflow for Michael addition reactions.

Conclusion

The Michael addition of nucleophiles to this compound represents a versatile strategy for the synthesis of a variety of functionalized nitroalkanes. The protocols provided herein offer a solid foundation for researchers to explore these transformations. It is anticipated that the resulting products will serve as valuable intermediates in the synthesis of complex molecules for applications in drug discovery and materials science. Further optimization and exploration of the substrate scope are encouraged to fully realize the synthetic potential of this chemistry.

Catalytic Asymmetric Synthesis with 3-Chloro-1-nitrobut-2-ene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The catalytic asymmetric synthesis utilizing 3-chloro-1-nitrobut-2-ene as a versatile building block presents a significant opportunity for the construction of complex chiral molecules. This nitroalkene's unique substitution pattern, featuring both a vinyl chloride and a nitro group, offers multiple sites for stereoselective transformations, leading to valuable intermediates in medicinal chemistry and materials science. This document provides an overview of potential asymmetric reactions and generalized protocols that can be adapted for specific research applications.

Introduction to Asymmetric Reactions of this compound

This compound is a promising substrate for a variety of catalytic asymmetric reactions, primarily due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack. Key reaction types that can be envisaged include:

-

Asymmetric Michael Addition: The conjugated system is susceptible to the addition of various carbon and heteroatom nucleophiles. The use of chiral catalysts can control the stereochemical outcome at the newly formed stereocenter.

-

Asymmetric Friedel-Crafts Alkylation: Aromatic and heteroaromatic compounds can act as nucleophiles, leading to the formation of chiral nitro compounds with an arylated backbone.

-

[3+2] Cycloadditions: The double bond can participate as a dipolarophile in reactions with various dipoles, potentially leading to the stereocontrolled synthesis of five-membered heterocyclic rings.

The presence of the chloro-substituent adds another layer of synthetic utility, allowing for subsequent cross-coupling reactions or nucleophilic substitutions.

Hypothetical Catalytic Asymmetric Michael Addition: A Generalized Protocol

Reaction Scheme:

Caption: Generalized workflow for the asymmetric Michael addition to this compound.

Experimental Protocol:

-

Catalyst and Substrate Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 5-10 mol%).

-

Solvent and Reagent Addition: Add the desired solvent (e.g., toluene, dichloromethane, 0.5 M). To this solution, add the nucleophile (e.g., diethyl malonate, 1.2 equivalents).

-

Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature). Add this compound (1.0 equivalent) dropwise.

-

Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation (Hypothetical):

The following table illustrates how quantitative data from such an experiment could be presented.

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | Toluene | 25 | 24 | - | - |

| 2 | 10 | CH2Cl2 | 0 | 48 | - | - |

| 3 | 5 | Toluene | -20 | 72 | - | - |

Data is hypothetical and serves as a template for reporting experimental results.

Potential Signaling Pathway in Organocatalysis

The mechanism of a bifunctional organocatalyst, such as a thiourea catalyst, in activating the substrate and nucleophile can be visualized as follows:

Caption: Proposed catalytic cycle for a bifunctional organocatalyst in a Michael addition.